molecular formula C9H15NOS2 B1610066 2-Thiazolidinethione, 4-(1-methylethyl)-3-(1-oxopropyl)-, (4R)- CAS No. 487029-68-5

2-Thiazolidinethione, 4-(1-methylethyl)-3-(1-oxopropyl)-, (4R)-

Cat. No. B1610066
M. Wt: 217.4 g/mol
InChI Key: LUMSKZAOAHMEGE-ZETCQYMHSA-N
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Description

2-Thiazolidinethione, 4-(1-methylethyl)-3-(1-oxopropyl)-, (4R)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as R-(+)-thioctic acid or alpha-lipoic acid (ALA), and it is a naturally occurring compound that is synthesized in the human body. ALA has been studied extensively for its antioxidant properties and its potential therapeutic effects in various diseases.

Scientific Research Applications

Rhodanine-Based Compounds in Drug Discovery

Rhodanines and related thiazolidine derivatives have been identified as important scaffolds in drug discovery due to their wide spectrum of pharmacological activities. These compounds have been involved in the development of treatments for conditions like type II diabetes mellitus. Chemical modifications of these heterocycles have led to a variety of compounds with significant biological activities. The versatility in chemical derivatization makes rhodanine-based compounds, including those related to 2-Thiazolidinethione, a promising area in medicinal chemistry (Tomašič & Mašič, 2009).

Anticancer Potential of 4-Thiazolidinone Derivatives

A study on 4-thiazolidinones, which are closely related to the chemical structure , has shown that these compounds exhibit cytotoxic and proapoptotic properties in certain cancer cell lines, particularly at higher concentrations. This highlights the potential application of thiazolidinone derivatives in cancer research and therapy (Szychowski et al., 2017).

Multicomponent Reactions for Bioactive Molecules

The use of multicomponent reactions (MCRs) involving thiazolidinone cores, such as 2-Thiazolidinethione derivatives, has been demonstrated to be effective in the synthesis of potentially bioactive molecules. These reactions allow for the efficient and cost-effective creation of compounds with significant structural motifs, which are crucial for the design of new therapeutic agents (Sydorenko et al., 2022).

properties

IUPAC Name

1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS2/c1-4-8(11)10-7(6(2)3)5-13-9(10)12/h6-7H,4-5H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMSKZAOAHMEGE-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CSC1=S)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1[C@@H](CSC1=S)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461623
Record name CTK1D1187
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiazolidinethione, 4-(1-methylethyl)-3-(1-oxopropyl)-, (4R)-

CAS RN

487029-68-5
Record name CTK1D1187
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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